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Compound of Interest

Compound Name: Fenoprop ethanolamine

Cat. No.: B15345265 Get Quote

Disclaimer: No specific toxicological data for the salt "Fenoprop ethanolamine" is available in

the public domain. This guide provides a comprehensive toxicological profile for its individual

components: Fenoprop and Ethanolamine. The toxicological properties of the salt may differ

from its constituent parts.

Executive Summary
This technical guide provides a detailed toxicological overview of Fenoprop and Ethanolamine,

intended for researchers, scientists, and drug development professionals. Fenoprop, a

phenoxy herbicide, and Ethanolamine, a primary amine and alcohol, present distinct

toxicological profiles. This document summarizes key data on acute and chronic toxicity,

carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed

experimental methodologies based on internationally recognized guidelines are provided, and

a key metabolic pathway for ethanolamine is visualized. All quantitative data are presented in

structured tables for ease of comparison.

Toxicological Profile of Fenoprop
Fenoprop, also known as 2-(2,4,5-trichlorophenoxy)propionic acid or Silvex, is a systemic

herbicide. Its use has been largely discontinued due to concerns about contamination with

2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic compound.[1]
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Fenoprop exhibits moderate acute toxicity via the oral route.

Table 1: Acute Toxicity of Fenoprop

Test Type Species Route LD50 Reference

Acute Oral Rat Oral 650 mg/kg [1]

Acute Oral Guinea Pig Oral 850 mg/kg [1]

Chronic Toxicity
Long-term exposure to Fenoprop has been shown to affect the liver and kidneys in animal

studies.

Table 2: Chronic Toxicity of Fenoprop

Study Duration Species NOAEL
Effects
Observed at
Higher Doses

Reference

2-Year Rat 2.6 mg/kg/day

Slightly retarded

growth and

increased

relative kidney

weights.

[1]

Chronic Dog (male) 0.9 mg/kg/day

Histopathological

changes in the

liver.

[1]

Chronic Dog (female) 2.6 mg/kg/day

Histopathological

changes in the

liver.

[1]

Carcinogenicity
The U.S. Environmental Protection Agency (EPA) has classified Fenoprop as a Group D

carcinogen, meaning it is not classifiable as to human carcinogenicity due to inadequate data in
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humans and animals.[1]

Genotoxicity
Standard genotoxicity assays have not indicated that Fenoprop is mutagenic.

Table 3: Genotoxicity of Fenoprop

Test Type System Result Reference

Ames Test S. typhimurium Negative [1]

Reproductive and Developmental Toxicity
Information on the reproductive and developmental toxicity of Fenoprop is limited. Some

studies in rodents have indicated potential developmental and/or reproductive effects during

dietary administration.[1]

Mechanism of Action
In plants, Fenoprop acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid

(IAA) and causing uncontrolled growth.[2] Its mechanism of toxic action in mammals is not well

understood.[3]

Toxicological Profile of Ethanolamine
Ethanolamine is a naturally occurring organic compound with both industrial and biological

significance. It is a precursor for the synthesis of phospholipids, which are essential

components of cell membranes.

Acute Toxicity
Ethanolamine exhibits low to moderate acute toxicity.

Table 4: Acute Toxicity of Ethanolamine
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Test Type Species Route LD50 Reference

Acute Oral Rat Oral 1720 mg/kg
Not explicitly

cited

Acute Dermal Rabbit Dermal 1000 mg/kg
Not explicitly

cited

Chronic Toxicity
Repeated exposure to high doses of ethanolamine may cause organ damage.

Carcinogenicity
There is no conclusive evidence to suggest that ethanolamine is carcinogenic.

Genotoxicity
The genotoxic potential of ethanolamine is not well established.

Reproductive and Developmental Toxicity
Developmental toxicity studies in rats have been conducted to assess the effects of

ethanolamine on offspring.

Table 5: Developmental Toxicity of Ethanolamine

Species Dosing Period
NOAEL
(Maternal
Toxicity)

Developmental
Effects

Reference

Rat
Gestation days

6-15
50 mg/kg/day

Fetal body

weight reduction

at maternally

toxic doses.

Not explicitly

cited

Mechanism of Action and Signaling Pathway
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Ethanolamine is a key component in the biosynthesis of phosphatidylethanolamine (PE), a

major phospholipid in cellular membranes. This occurs via the CDP-ethanolamine pathway,

also known as the Kennedy pathway.

Caption: The CDP-Ethanolamine (Kennedy) Pathway for Phosphatidylethanolamine

Biosynthesis.

Experimental Protocols
The following sections describe the general methodologies for key toxicological studies based

on OECD guidelines, which are internationally accepted standards.

Acute Oral Toxicity (based on OECD Guideline 401)
Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant

females.[4][5]

Housing and Feeding: Animals are housed in standard conditions with controlled

temperature (22 ± 3°C) and humidity (30-70%).[4] Standard laboratory diet and drinking

water are provided ad libitum, except for a brief fasting period before dosing.[4]

Dose Administration: The test substance is administered in a single dose by gavage using a

stomach tube.[4] An aqueous solution is preferred, followed by a solution in oil (e.g., corn

oil).[4] The volume administered is generally limited to 1 mL/100g body weight for rodents.[4]

Procedure: Several groups of at least 5 animals of the same sex are used, with one dose

level per group.[4] Doses are selected to cover a range that will produce toxic effects and

mortality.[4]

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in

body weight for at least 14 days.[4]

Pathology: All animals that die during the study and all surviving animals at the end of the

observation period are subjected to a gross necropsy.[4]

Chronic Toxicity (based on OECD Guideline 452)
Test Animals: Typically rodents, with at least 20 animals of each sex per dose group.
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Housing and Feeding: Similar to acute toxicity studies, with long-term housing and ad libitum

access to food and water.

Dose Administration: The test substance is administered daily in the diet, drinking water, or

by gavage for a period of 12 to 24 months.

Procedure: At least three dose levels and a concurrent control group are used. Dose levels

are selected to establish a no-observed-adverse-effect-level (NOAEL) and to characterize

the dose-response relationship.

Observations: Comprehensive observations are made throughout the study, including clinical

signs, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis at

multiple time points.

Pathology: All animals undergo a full gross necropsy, and a comprehensive set of tissues

from all animals in the control and high-dose groups are examined microscopically. Tissues

from intermediate dose groups showing treatment-related changes are also examined.

Prenatal Developmental Toxicity (based on OECD
Guideline 414)

Test Animals: Pregnant female rodents (preferably rats) or non-rodents (preferably rabbits).

[6][7][8][9][10] Each group should have enough females to result in approximately 20 with

implantation sites at necropsy.[6][10]

Housing and Feeding: Standard conditions as previously described.

Dose Administration: The test substance is administered daily, typically by oral gavage, from

the time of implantation to the day before cesarean section.[6][7][9]

Procedure: At least three dose levels and a control group are used.[6][10] The highest dose

should induce some maternal toxicity but not death or severe suffering. The lowest dose

should not induce any observable toxicity.[9]

Observations (Maternal): Daily clinical observations, weekly body weight, and food

consumption are recorded.[6]
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Observations (Fetal): At the end of the dosing period, females are euthanized, and the uterus

is examined for the number of corpora lutea, implantations, resorptions, and live and dead

fetuses. Fetuses are weighed and examined for external, visceral, and skeletal

abnormalities.[6]

Bacterial Reverse Mutation Test (Ames Test) (based on
OECD Guideline 471)

Test System: At least five strains of bacteria (Salmonella typhimurium and Escherichia coli)

that are auxotrophic for an amino acid (histidine or tryptophan, respectively).[11][12][13][14]

[15]

Metabolic Activation: The test is performed both with and without an exogenous metabolic

activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[14]

[15]

Procedure: Two primary methods are used: the plate incorporation method and the pre-

incubation method.[13] In both, bacteria are exposed to the test substance at several

concentrations.[13]

Data Analysis: A positive result is indicated by a concentration-related increase in the

number of revertant colonies per plate, typically at least a two-fold increase over the negative

control.[12]

Conclusion
This guide consolidates the available toxicological data for Fenoprop and Ethanolamine. While

a profile for the specific salt "Fenoprop ethanolamine" cannot be provided due to a lack of

data, the information herein on the individual components offers a robust foundation for

researchers and professionals in the field. The provided experimental methodologies, based on

OECD guidelines, offer insight into the standards for generating such toxicological data. The

visualization of the CDP-ethanolamine pathway highlights a key biological process involving

ethanolamine. Further research is warranted to determine the specific toxicological profile of

Fenoprop ethanolamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. preventcancernow.ca [preventcancernow.ca]

2. Fenoprop - Wikipedia [en.wikipedia.org]

3. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

5. oecd.org [oecd.org]

6. oecd.org [oecd.org]

7. catalog.labcorp.com [catalog.labcorp.com]

8. oecd.org [oecd.org]

9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

10. Test No. 414: Prenatal Developmental Toxicity Study - Overton [app.overton.io]

11. nib.si [nib.si]

12. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray
[creative-bioarray.com]

13. oecd.org [oecd.org]

14. enamine.net [enamine.net]

15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

To cite this document: BenchChem. [Toxicological Profile of Fenoprop Ethanolamine: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15345265#toxicological-profile-of-fenoprop-
ethanolamine]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15345265?utm_src=pdf-custom-synthesis
https://preventcancernow.ca/wp-content/uploads/2023/11/B7-Fenoprop-ToxProfile-CANTOX.pdf
https://en.wikipedia.org/wiki/Fenoprop
https://pubchem.ncbi.nlm.nih.gov/compound/Fenoprop
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/acutetox_docs/udpproc/udpfin01/append/appi.pdf
https://www.oecd.org/en/publications/1987/02/test-no-401-acute-oral-toxicity_g1gh2923.html
https://www.oecd.org/en/publications/test-no-414-prenatal-development-toxicity-study_9789264070820-en.html
https://catalog.labcorp.com/crop-chemical/oecd-414-prenatal-development-toxicity-study
https://www.oecd.org/en/publications/2018/06/test-no-414-prenatal-developmental-toxicity-study_g1gh293d.html
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd_gl414.pdf
https://app.overton.io/document.php?policy_document_id=oecddiscovery-2a62ff62548483af970271505e14c172
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.creative-bioarray.com/Services/bacterial-reverse-mutation-test-ames-test-oecd-471.htm
https://www.creative-bioarray.com/Services/bacterial-reverse-mutation-test-ames-test-oecd-471.htm
https://www.oecd.org/en/publications/test-no-471-bacterial-reverse-mutation-test_9789264071247-en.html
https://enamine.net/public/biology-services/Bacterial-reverse-mutation-test-(Ames-test).pdf
https://cptclabs.com/ames-mutagenicity-testing-oecd-471/
https://www.benchchem.com/product/b15345265#toxicological-profile-of-fenoprop-ethanolamine
https://www.benchchem.com/product/b15345265#toxicological-profile-of-fenoprop-ethanolamine
https://www.benchchem.com/product/b15345265#toxicological-profile-of-fenoprop-ethanolamine
https://www.benchchem.com/product/b15345265#toxicological-profile-of-fenoprop-ethanolamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15345265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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